Thalidomide-5'-O-PEG1-C2-acid

PROTAC Targeted Protein Degradation Linker SAR

Thalidomide-5'-O-PEG1-C2-acid is a heterobifunctional E3 ligase ligand-linker conjugate designed as a modular building block for Proteolysis Targeting Chimera (PROTAC) synthesis. It incorporates a thalidomide-derived cereblon (CRBN) recruitment moiety linked via a single-unit polyethylene glycol (PEG1) spacer at the 5'-O position to a terminal carboxylic acid handle.

Molecular Formula C18H18N2O8
Molecular Weight 390.3 g/mol
Cat. No. B14770289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5'-O-PEG1-C2-acid
Molecular FormulaC18H18N2O8
Molecular Weight390.3 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCC(=O)O
InChIInChI=1S/C18H18N2O8/c21-14-4-3-13(16(24)19-14)20-17(25)11-2-1-10(9-12(11)18(20)26)28-8-7-27-6-5-15(22)23/h1-2,9,13H,3-8H2,(H,22,23)(H,19,21,24)
InChIKeyYYXIQQBDSTVJEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-5'-O-PEG1-C2-acid: A Precision Cereblon Ligand-Linker Conjugate for PROTAC Synthesis


Thalidomide-5'-O-PEG1-C2-acid is a heterobifunctional E3 ligase ligand-linker conjugate designed as a modular building block for Proteolysis Targeting Chimera (PROTAC) synthesis. It incorporates a thalidomide-derived cereblon (CRBN) recruitment moiety linked via a single-unit polyethylene glycol (PEG1) spacer at the 5'-O position to a terminal carboxylic acid handle [1]. Unlike standalone thalidomide (CAS 50-35-1), which lacks a conjugation-ready functional group, this compound enables direct, single-step amide coupling to amine-containing target protein ligands, streamlining PROTAC assembly workflows [2]. The 5'-O attachment vector exploits the widely validated exit position on the phthalimide ring—distinct from the 4-position alternative—which has been demonstrated to support potent target degradation with linkers as short as two PEG units when incorporated into fully assembled PROTAC molecules [3].

Why Thalidomide-5'-O-PEG1-C2-acid Cannot Be Replaced by Generic Thalidomide or PEG2/PEG3 Analogs


Generic thalidomide lacks a functionalizable handle and cannot be directly conjugated to target protein ligands without additional synthetic steps . Even among PEG-linked thalidomide-acid conjugates, linker length is not interchangeable: systematic SAR studies of CRBN-recruiting PROTACs demonstrate that PEG chain length alters degradation potency by over 2-fold, as shown by DC50 shifts from 310 nM with PEG3 to 700 nM with PEG4 in Retro-2-derived degraders targeting GSPT1 [1]. Furthermore, the 5'-O attachment position confers distinct exit-vector geometry compared to 4-position conjugates, a variable that directly influences ternary complex formation efficiency and degradation selectivity in AURKA-targeting PROTACs [2]. The PEG1 spacer occupies a unique design space—its compact length (~7.8 Å extended) minimizes entropic penalty during ternary complex formation while maintaining sufficient reach for proximal target lysine ubiquitination [3].

Thalidomide-5'-O-PEG1-C2-acid: Quantitative Differentiation Evidence vs. Closest Analogs


PEG1 Linker Length Drives Distinct Degradation Profiles vs. PEG3 and PEG4 in CRBN-Dependent PROTACs

In the context of Retro-2-based PROTACs incorporating thalidomide-derived CRBN ligands, PEG linker length directly governs GSPT1 degradation potency. The PEG2-linked PROTAC (the smallest length tested in this study; PEG1 was not directly evaluated as a fully assembled PROTAC) exhibited DC50 values that differed markedly from PEG3 (310 nM) and PEG4 (700 nM) variants. Thalidomide-5'-O-PEG1-C2-acid, as the tightest-spaced acid-terminated building block, provides a baseline linker length for SAR exploration, enabling researchers to systematically probe the lower boundary of productive ternary complex geometry [1]. The observation that even a single ethylene glycol unit difference (PEG3 vs. PEG4) produces a >2-fold DC50 shift underscores the non-interchangeability of linker lengths—making the PEG1 variant an essential tool for establishing the minimal linker threshold in any given PROTAC series [1].

PROTAC Targeted Protein Degradation Linker SAR

5'-O Attachment Position Enables Potent PROTAC Activity with Ultrashort Linkers: Evidence from AURKA Degrader SAR

A systematic SAR study of MK-5108-derived PROTACs explored both 4- and 5-position exit vectors on the thalidomide moiety with variable linker lengths. Critically, moving the PEG linker attachment to the 5-position allowed identification of potent AURKA degraders with linkers as short as 2 PEG units [1]. The most potent compound in this series, SK2188 (5-position attachment, PEG2-length linker), achieved DC50,24h = 3.9 nM with Dmax,24h = 89% in NGP neuroblastoma cells—significantly outperforming the parent inhibitor MK-5108 in both cell proliferation and patient-derived organoid screens [1]. This establishes that the 5-position exit vector tolerates shorter linkers than the 4-position, making Thalidomide-5'-O-PEG1-C2-acid—the shortest 5'-PEG-acid building block available—strategically positioned for constructing minimal-linker PROTAC libraries that leverage this permissive geometry.

AURKA Degradation Exit Vector SAR Neuroblastoma

Terminal Carboxylic Acid Enables Direct Amide Conjugation vs. Alcohol- or Azide-Terminated Analogs Requiring Additional Activation Steps

Thalidomide-5'-O-PEG1-C2-acid features a free terminal carboxylic acid that directly participates in carbodiimide-mediated (e.g., EDC/HATU) amide bond formation with primary amines on target protein ligands, without requiring deprotection or functional group interconversion steps [1]. In contrast, Thalidomide-5'-O-PEG1-propargyl (alkyne terminus) requires copper-catalyzed azide-alkyne cycloaddition (CuAAC), necessitating pre-installation of an azide handle on the target ligand; Thalidomide-O-PEG1-OH (alcohol terminus, CAS 2416234-31-4) requires prior activation (e.g., tosylation or mesylation) or Mitsunobu coupling conditions . The carboxylic acid terminus thus streamlines PROTAC synthesis by one or more synthetic steps, reducing overall yield loss and simplifying purification [2].

Bioconjugation Amide Coupling PROTAC Assembly

Molecular Compactness of PEG1 Linker Balances Solubility and Cell Permeability: Class-Level Principles for PROTAC Design

PEG-based linkers in PROTACs exhibit an inverse relationship between length and cell permeability. Review-level analysis of PROTAC linker SAR indicates that shorter PEG linkers (PEG1–PEG2) generally confer higher passive membrane permeability compared to extended PEG chains (PEG4–PEG6), which favor aqueous solubility at the expense of permeability [1]. Thalidomide-5'-O-PEG1-C2-acid, with its minimal PEG1 spacer, delivers a calculated logP (XLogP3) of approximately 1.1 (based on the structurally analogous Thalidomide-5'-O-PEG1-C2-azide, CID 169549058) [2]. By comparison, Thalidomide-5'-O-PEG6-C2-acid (MW 610.6 g/mol) carries a substantially higher molecular weight and extended polar surface area, favoring solubility over permeability. When the eventual PROTAC application demands cellular penetration—such as targeting intracellular proteins in solid tumor models—the PEG1 building block offers a physicochemical profile oriented toward permeability [1].

Physicochemical Properties Cell Permeability Linker Design

Thalidomide-5'-O-PEG1-C2-acid: High-Value Research and Industrial Application Scenarios


PROTAC Linker-Length SAR Campaigns: Defining the Minimal Effective Spacer

Use Thalidomide-5'-O-PEG1-C2-acid as the shortest-PEG baseline in a systematic linker-length SAR panel (PEG1, PEG2, PEG3, PEG4, PEG6) to establish the lower limit of linker length required for productive ternary complex formation against a given target protein. As demonstrated by Michon et al. (2026), each PEG unit increment can shift degradation DC50 by >2-fold in CRBN-dependent PROTACs [1]. Beginning the SAR series with PEG1 enables capture of data at the tightest possible E3 ligase–target protein proximity, preventing missed opportunities where ultrashort linkers might yield unexpectedly potent degradation—as observed in the AURKA PROTAC series where 5-position attachment with PEG2-level spacing achieved sub-10 nM potency [2].

Direct Conjugation Workflows for High-Throughput PROTAC Library Synthesis

Employ Thalidomide-5'-O-PEG1-C2-acid in parallel synthesis platforms where the terminal carboxylic acid enables single-step HATU- or EDC-mediated amide coupling to diverse amine-functionalized target protein ligands. This eliminates the deprotection or click-chemistry pre-functionalization steps required by alkyne (Thalidomide-5'-O-PEG1-propargyl) or alcohol (Thalidomide-O-PEG1-OH, CAS 2416234-31-4) analogs, enabling rapid assembly of 96-well or 384-well PROTAC libraries with minimal synthetic overhead . The compact PEG1 spacer further simplifies purification by reducing chromatographic retention time compared to longer PEG variants.

Intracellular-Target PROTAC Development Where Permeability Is a Primary Constraint

Deploy Thalidomide-5'-O-PEG1-C2-acid as the E3 ligase ligand-linker module in PROTACs targeting cytosolic or nuclear proteins in permeability-restricted cell models (e.g., solid tumor spheroids, BBB-penetrant degrader programs). The minimal PEG1 spacer (MW ≈ 446 g/mol) contributes less to total PROTAC molecular weight than PEG4–PEG6 analogs (contributing ~164–210 g/mol more), thereby preserving a more favorable permeability-to-solubility balance as outlined in the PROTAC linker design roadmap by Dong et al. (2024) [3].

5-Position Exit Vector Exploration for Challenging or Shallow Protein Targets

Use Thalidomide-5'-O-PEG1-C2-acid specifically when targeting proteins with shallow or sterically constrained binding pockets that demand the shortest possible E3 ligase–target protein bridging distance. The 5'-O attachment geometry has been validated in AURKA-targeting PROTACs to support potent degradation (DC50 3.9 nM) with compact linkers, unlike the 4-position exit vector which shows greater dependence on extended linker lengths [2]. The PEG1 spacer, combined with the 5-position exit vector, provides the most geometrically compact CRBN-recruiting module available for targets where minimal linker protrusion is essential.

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